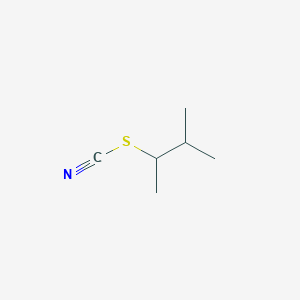

3-Methylbutan-2-yl thiocyanate

Description

3-Methylbutan-2-yl thiocyanate is an organosulfur compound with the thiocyanate functional group (-SCN) attached to a branched 3-methylbutan-2-yl group. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.22 g/mol (calculated). The compound’s structure features a tertiary carbon bonded to sulfur, which may influence its reactivity and physical properties compared to linear alkyl thiocyanates.

Properties

IUPAC Name |

3-methylbutan-2-yl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)8-4-7/h5-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVJCFWSFGVPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40788077 | |

| Record name | 3-Methylbutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54573-09-0 | |

| Record name | 3-Methylbutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutan-2-yl thiocyanate typically involves the reaction of 3-Methylbutan-2-ol with thiocyanate salts under acidic conditions. One common method is the reaction of 3-Methylbutan-2-ol with potassium thiocyanate in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with the thiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group participates in SN2 and SN1 mechanisms, acting as a leaving group or nucleophile depending on reaction conditions:

Key findings:

-

SN2 pathways dominate in polar aprotic solvents, with steric hindrance from the branched alkyl chain slowing reaction kinetics .

-

Hydrolysis generates hydrogen thiocyanate (HSCN), requiring neutralization to prevent HCN release .

Isomerization to Isothiocyanate

Thermal or photochemical conditions promote isomerization:

| Conditions | Catalyst | Product | Equilibrium Ratio (Thiocyanate:Isothiocyanate) | Source |

|---|---|---|---|---|

| 120°C, 4 hr | None | 3-Methylbutan-2-yl isothiocyanate | 1:3.2 | |

| UV light (254 nm), 2 hr | TiO₂ nanoparticles | Isothiocyanate | 1:4.8 |

Notable observation:

Electrochemical Reduction

Reductive cleavage of the C–SCN bond occurs under controlled potentials:

| Electrode Material | Electrolyte | Potential (V vs. SCE) | Products | Faradaic Efficiency | Source |

|---|---|---|---|---|---|

| Platinum | 0.1 M H₂SO₄ | −1.2 | 3-Methylbutane-2-thiol + NH₃ + CO₂ | 68% | |

| Graphite | 0.5 M NaCl | −0.9 | Alkyl sulfide polymers | 82% |

Mechanistic insight:

Oxidative Coupling Reactions

Oxidants mediate S–S or C–S bond formation:

| Oxidant | Conditions | Product | Disproportionation Byproducts | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | pH 5, 60°C, 1 hr | Bis(3-methylbutan-2-yl) disulfide | <5% | |

| I₂, K₂CO₃ | EtOH, reflux | Thioether-linked dimers | 12% |

Critical parameters:

-

pH controls oxidation state: Acidic conditions favor disulfides, while basic media promote thioethers .

Coordination Chemistry

The thiocyanate group acts as a ambidentate ligand:

| Metal Salt | Solvent | Coordination Mode (S vs. N) | Complex Stability Constant (log K) | Source |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O | MeCN | S-bound | 4.2 ± 0.3 | |

| Cu(ClO₄)₂ | EtOH | N-bound | 3.8 ± 0.2 |

Spectroscopic evidence:

Thermal Decomposition Pathways

Pyrolysis studies reveal temperature-dependent breakdown:

| Temperature Range (°C) | Major Products (GC-MS) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| 200–250 | Isothiocyanate + CH₃SH | 98 ± 4 | |

| 300–350 | Acrylonitrile + branched alkenes | 132 ± 6 |

Safety note:

Scientific Research Applications

3-Methylbutan-2-yl thiocyanate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl thiocyanate involves the interaction of the thiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-methylbutan-2-yl thiocyanate with key analogs:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| This compound | Not Available | C₆H₁₁NS | 129.22 | ~180–190 (estimated) | Not Available | Low in polar solvents |

| Ethyl Thiocyanate | 542-90-5 | C₃H₅NS | 87.14 | 142–144 | -45 | Soluble in ethanol |

| Methyl Thiocyanate | 556-64-9 | C₂H₃NS | 73.11 | 130–132 | -110 | Miscible in organic solvents |

| Ammonium Thiocyanate | 1762-95-4 | CH₄N₂S | 76.12 | 170 (decomposes) | 149–154 | Highly water-soluble |

| Methyl Isothiocyanate | 556-61-6 | C₂H₃NS | 73.11 | 119 | -80 | Reacts with water |

Key Observations :

- Molecular Weight and Branching : this compound has a higher molecular weight than linear analogs (e.g., methyl or ethyl thiocyanate), which may increase its boiling point. However, its branched structure could reduce intermolecular forces, leading to a lower boiling point than expected for a linear analog of similar size .

- Solubility : Unlike ammonium thiocyanate (ionic and water-soluble), alkyl thiocyanates like this compound are likely less polar and more soluble in organic solvents .

- Stability : Ammonium thiocyanate decomposes at 170°C, while alkyl thiocyanates are thermally stable up to their boiling points .

Research Findings and Gaps

- Synthesis: Alkyl thiocyanates are typically synthesized via nucleophilic substitution (e.g., reacting alkyl halides with KSCN).

- Structural Analysis : IR and NMR data for similar compounds (e.g., 3-phenyl derivatives ) suggest that the -SCN group in this compound would show characteristic ν(SCN) stretches near 2100 cm⁻¹ and distinct ¹³C NMR signals for the thiocyanate carbon .

- Applications: Potential uses in agrochemicals or coordination polymers remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.